Isovestitol

Description

This compound has been reported in Trifolium, Lablab purpureus, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

56581-76-1 |

|---|---|

Molecular Formula |

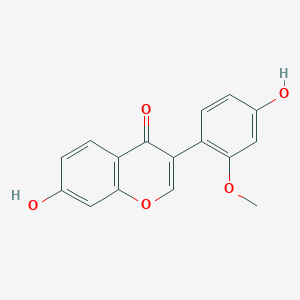

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |

InChI Key |

FFDNYMAHNWBKCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |

melting_point |

95 - 97 °C |

physical_description |

Solid |

Synonyms |

Teralin |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Isovestitol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of isovestitol, a significant isoflavonoid phytoalexin found in various leguminous plants. This document provides a comprehensive overview of the enzymatic steps, precursor molecules, and key intermediates involved in its synthesis. Quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity and enhanced understanding.

Introduction to this compound and the Isoflavonoid Pathway

This compound is a member of the isoflavonoid class of secondary metabolites, which play crucial roles in plant defense mechanisms and have garnered significant interest for their potential pharmacological applications. The biosynthesis of this compound is an extension of the general phenylpropananoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds.

The core isoflavonoid skeleton is synthesized from the amino acid L-phenylalanine. A series of enzymatic reactions, starting with phenylalanine ammonia-lyase (PAL), leads to the formation of p-coumaroyl-CoA, a key branch-point intermediate that can enter various downstream pathways, including flavonoid and isoflavonoid biosynthesis.

The Biosynthetic Pathway from L-Phenylalanine to this compound

The biosynthesis of this compound from L-phenylalanine is a multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into the general phenylpropanoid pathway, the isoflavonoid branch leading to the formation of vestitone, and the final conversion steps to this compound.

General Phenylpropanoid Pathway and Isoflavonoid Entry Point

The initial steps of the pathway are shared with the biosynthesis of other flavonoids and phenylpropanoids[1][2]:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) .

-

p-Coumaric Acid to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by the addition of a Coenzyme A moiety, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

The entry into the isoflavonoid-specific pathway begins with the formation of a chalcone scaffold:

-

Formation of Isoliquiritigenin: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by the concerted action of Chalcone Synthase (CHS) and Chalcone Reductase (CHR) to form isoliquiritigenin (4,2',4'-trihydroxychalcone)[2].

-

Isomerization to Liquiritigenin: Isoliquiritigenin is then isomerized to the flavanone liquiritigenin (7,4'-dihydroxyflavanone) by Chalcone Isomerase (CHI) [2].

The Isoflavonoid Backbone Formation and Modification

The characteristic isoflavonoid structure is formed through a key rearrangement reaction:

-

Liquiritigenin to 2,7,4'-Trihydroxyisoflavanone: The key enzyme Isoflavone Synthase (IFS) , a cytochrome P450 monooxygenase, catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2,7,4'-trihydroxyisoflavanone[1][3].

-

Dehydration to Daidzein: This unstable intermediate is then dehydrated by 2-Hydroxyisoflavanone Dehydratase (HID) to yield the isoflavone daidzein.

Subsequent modifications lead to the direct precursors of pterocarpans:

-

Daidzein to 2'-Hydroxyformononetin: The isoflavone daidzein can be hydroxylated at the 2' position and subsequently O-methylated at the 4'-position to yield 2'-hydroxyformononetin.

-

Reduction to Vestitone: Isoflavone Reductase (IFR) catalyzes the NADPH-dependent reduction of the double bond in the C-ring of 2'-hydroxyformononetin to form the isoflavanone, (3R)-vestitone[4][5].

Final Steps to this compound

The final steps in the biosynthesis of this compound involve the reduction of vestitone and a subsequent dehydration:

-

Vestitone to 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI): Vestitone Reductase (VR) , a stereospecific enzyme, catalyzes the NADPH-dependent reduction of (3R)-vestitone to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol (DMI)[6][7].

-

DMI to this compound: The final step is the dehydration of DMI to form this compound. This reaction is catalyzed by Isoflavanol Dehydratase , which is also referred to as Pterocarpan Synthase (PTS) when it leads to the formation of pterocarpans through a ring closure[1][8]. In the case of this compound, a simple dehydration occurs without the subsequent cyclization.

The overall biosynthetic pathway is illustrated in the following diagram:

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes involved in the this compound biosynthetic pathway are crucial for understanding the efficiency and regulation of the process. The following table summarizes available data for key enzymes.

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Source Organism | Reference |

| Vestitone Reductase (VR) | (3R)-Vestitone | 45 | N/A | N/A | 6.0 | 30 | Medicago sativa | [4] |

| Isoflavanol Dehydratase | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | 5 | N/A | N/A | 6.0 | 30 | Medicago sativa | [4] |

N/A: Data not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Isoflavonoids

Objective: To extract and quantify this compound and its precursors from plant tissue.

Protocol:

-

Sample Preparation: Freeze-dry plant material (e.g., roots, leaves) and grind to a fine powder.

-

Extraction:

-

Suspend 100 mg of powdered tissue in 5 ml of 80% (v/v) methanol.

-

Sonciate the mixture for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

Reconstitute the dried extract in 1 ml of 10% methanol.

-

Load onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 5 ml of water.

-

Elute the isoflavonoids with 5 ml of 100% methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Use external standards of authentic this compound and its precursors to generate calibration curves for quantification.

-

Caption: Experimental workflow for isoflavonoid extraction and analysis.

Vestitone Reductase (VR) Enzyme Assay

Objective: To determine the activity of Vestitone Reductase in a protein extract.

Protocol:

-

Protein Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

100 mM MES buffer (pH 6.0)

-

100 µM (3R)-Vestitone (substrate)

-

200 µM NADPH (cofactor)

-

Crude enzyme extract (containing 10-50 µg of total protein)

-

-

The final reaction volume is typically 200 µl.

-

-

Reaction:

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µl of 1 M HCl.

-

-

Product Analysis:

-

Extract the reaction products with an equal volume of ethyl acetate.

-

Evaporate the organic phase to dryness and reconstitute in mobile phase.

-

Analyze the formation of 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) by HPLC as described in section 4.1.

-

-

Activity Calculation:

-

Calculate the specific activity as nmol of product formed per minute per mg of protein.

-

Conclusion

The biosynthetic pathway of this compound is a well-defined branch of the isoflavonoid pathway, involving a series of specific enzymatic conversions. This guide provides a detailed overview of this pathway, from the initial precursor L-phenylalanine to the final product, this compound. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the regulation of this pathway and explore the potential applications of its products. Future research should focus on obtaining more comprehensive kinetic data for all the enzymes involved and elucidating the precise regulatory mechanisms that control the flux through this important biosynthetic route.

References

- 1. Biologia plantarum: Chitosan is involved in elicitation of vestitol production in Lotus japonicus [bp.ueb.cas.cz]

- 2. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. researchgate.net [researchgate.net]

- 6. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 7. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of three putative glucosyltransferases from the UGT72 family in flavonol glucoside/rhamnoside biosynthesis in Lotus japonicus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isovestitol: Natural Sources and Distribution in Leguminous Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a significant isoflavonoid phytoalexin, plays a crucial role in the defense mechanisms and symbiotic interactions of leguminous plants. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound within the Fabaceae family. It details experimental protocols for extraction, identification, and quantification, and explores the biosynthetic pathways and signaling cascades associated with this compound. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery seeking to understand and harness the properties of this compound.

Introduction

Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants, where they perform a multitude of functions, including acting as phytoalexins against pathogens and signaling molecules in plant-microbe interactions.[1][2][3][4] this compound (7,2'-dihydroxy-4'-methoxyisoflavan) is a key isoflavonoid that has garnered interest for its role in plant defense and its potential pharmacological activities. This guide provides an in-depth exploration of the natural occurrence and distribution of this compound in leguminous plants, supported by quantitative data and detailed experimental methodologies.

Chemical Structure:

It is important to distinguish this compound from its isomer, vestitol. While both share the same molecular formula (C16H16O4), their chemical structures differ in the substitution pattern on the B-ring.

-

This compound: 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[5][6]

-

Vestitol: 3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[1][7]

This structural difference is critical for analytical identification and understanding their distinct biological activities.

Natural Sources and Distribution of this compound in Leguminous Plants

This compound has been identified in various species within the Fabaceae family. Its concentration and distribution are highly dependent on the plant species, tissue type, developmental stage, and environmental conditions, particularly in response to biotic and abiotic stresses.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related isoflavonoids in different leguminous plants. It is important to note that "vestitol" is sometimes used in the literature without explicit structural confirmation, and in such cases, it is indicated accordingly.

Table 1: Concentration of this compound and Related Isoflavonoids in Leguminous Plants

| Plant Species | Tissue | Compound | Concentration (µg/g fresh weight unless otherwise noted) | Elicitor/Condition | Reference(s) |

| Lotus japonicus | Leaves | Vestitol | Increased ~10-fold | Powdery Mildew (Erysiphe sp.) | [6] |

| Lotus japonicus | Leaves | Vestitol | Strong increase | Chitosan (100 mg/L) | [6] |

| Trifolium pratense (Red Clover) | Roots | Formononetin-G-M | 3900 - 4270 (dry weight) | Field-grown | [8] |

| Trifolium pratense (Red Clover) | Roots | Maackiain-G-M | 2350 - 3020 (dry weight) | Field-grown | [8] |

| Trifolium pratense (Red Clover) | Roots | Pseudobaptigenin-G-M | 1800 - 2580 (dry weight) | Field-grown | [8] |

| Trifolium pratense (Red Clover) | Leaves | Biochanin A | Increased 2- to 3-fold | Waterlogging | [9] |

| Trifolium pratense (Red Clover) | Leaves | Biochanin A-7-O-glucoside | Increased 2- to 3-fold | Waterlogging | [9] |

| Trifolium pratense (Red Clover) | Leaves | Genistein-7-O-glucoside | Increased 2- to 3-fold | Waterlogging | [9] |

| Glycine max (Soybean) | Sprouts (Roots) | Total Isoflavones | 2399 - 2852 (dry weight) | Light/Dark conditions | [8] |

| Glycine max (Soybean) | Sprouts (Cotyledons) | Total Isoflavones | 2167 - 2538 (dry weight) | Light/Dark conditions | [8] |

| Glycine max (Soybean) | Sprouts (Hypocotyls) | Total Isoflavones | 1132 - 1169 (dry weight) | Light/Dark conditions | [8] |

*G-M: Glucoside Malonate

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound biosynthesis is a branch of the general phenylpropanoid pathway. The key steps leading to this compound involve the conversion of the isoflavone formononetin. A critical enzyme in this pathway is vestitone reductase , which catalyzes the reduction of vestitone to an isoflavanol intermediate, a precursor to this compound and the pterocarpan phytoalexin, medicarpin. The expression of genes encoding enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), is often induced by elicitors and during symbiotic interactions.[10][11]

Signaling Pathways

This compound, as a phytoalexin, is a component of the plant's defense signaling network. Upon pathogen recognition, a signaling cascade is initiated, often involving Mitogen-Activated Protein Kinases (MAPKs), leading to the transcriptional activation of defense-related genes, including those for phytoalexin biosynthesis.[12][13][14] Elicitors, such as chitosan or components of fungal cell walls, can trigger this response.[6][10] The specific signaling pathway directly initiated by this compound perception by the plant or microbes is an area of ongoing research.

In the context of symbiosis, isoflavonoids, including precursors to this compound, act as signaling molecules released by legume roots to attract rhizobia and induce the expression of bacterial nod genes, which are essential for nodulation.[2][3][4] While some studies suggest flavonoids can act as chemoattractants for rhizobia, the specific role of this compound as a chemoattractant for various rhizobial species requires further investigation.[7][9][15][16]

Experimental Protocols

Extraction of this compound from Legume Tissues

This protocol is a general guideline and may require optimization based on the specific plant material.

Materials:

-

Fresh or freeze-dried plant tissue (roots, leaves, nodules)

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Re-extract the pellet with another 1 mL of 80% methanol and repeat steps 5 and 6.

-

Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Identification and Quantification by UHPLC-ESI-MS/MS

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M+H]+ at m/z 273.1, with product ions for quantification and confirmation (e.g., m/z 137.1, 121.1). These transitions should be optimized using a pure standard.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).

Quantification:

-

Absolute quantification can be achieved by creating a calibration curve using a certified reference standard of this compound.

-

An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to correct for variations in extraction efficiency and instrument response.

Structural Elucidation by NMR Spectroscopy

Instrumentation:

-

High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

The purified this compound sample is dissolved in a deuterated solvent, such as DMSO-d6 or Methanol-d4.

NMR Experiments:

-

1D NMR: 1H and 13C NMR spectra are acquired to obtain basic structural information.

-

1H NMR (DMSO-d6, representative shifts): Aromatic protons typically appear between δ 6.0 and 7.5 ppm. Methylene and methine protons of the isoflavan core appear at higher fields. The methoxy group protons will be a singlet around δ 3.7 ppm. Hydroxyl protons will appear as broad singlets.

-

13C NMR (DMSO-d6, representative shifts): Aromatic carbons resonate between δ 100 and 160 ppm. The carbons of the isoflavan core and the methoxy group will have characteristic shifts.

-

-

2D NMR: COSY, HSQC, and HMBC experiments are essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Table 2: Representative 1H and 13C NMR Chemical Shifts for this compound in DMSO-d6

| Position | δ 1H (ppm) | δ 13C (ppm) |

| 2 | ~4.2 (m) | ~68.0 |

| 3 | ~3.0 (m) | ~32.0 |

| 4 | ~2.8 (m) | ~29.0 |

| 5 | ~6.8 (d) | ~130.0 |

| 6 | ~6.3 (dd) | ~108.0 |

| 7 | - | ~157.0 |

| 8 | ~6.2 (d) | ~103.0 |

| 4a | - | ~115.0 |

| 8a | - | ~155.0 |

| 1' | - | ~118.0 |

| 2' | - | ~158.0 |

| 3' | ~6.4 (d) | ~102.0 |

| 4' | - | ~156.0 |

| 5' | ~6.3 (dd) | ~106.0 |

| 6' | ~7.0 (d) | ~131.0 |

| 2'-OCH3 | ~3.7 (s) | ~55.0 |

Note: These are approximate chemical shifts and can vary depending on the solvent and experimental conditions. Unambiguous assignment requires 2D NMR data.[5][6][15]

Conclusion

This compound is a key isoflavonoid in the defense and symbiotic interactions of leguminous plants. Its distribution and concentration are dynamically regulated in response to environmental cues. This guide has provided a comprehensive overview of the current knowledge on this compound in the Fabaceae family, including quantitative data, biosynthetic and signaling pathways, and detailed experimental protocols for its analysis. The information presented here serves as a foundational resource for researchers aiming to further investigate the biological roles of this compound and explore its potential applications in agriculture and medicine. Further research is warranted to expand the quantitative data across a wider range of legume species and to fully elucidate the specific signaling cascades mediated by this important phytoalexin.

References

- 1. Vestitol | C16H16O4 | CID 92503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Down-stream components of cytokinin signaling and the role of cytokinin throughout the plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Vestitol, (-)- | C16H16O4 | CID 182259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Chemotaxis of Bradyrhizobium japonicum to various organic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stress Responses in Alfalfa (Medicago sativa L.): I. Induction of Phenylpropanoid Biosynthesis and Hydrolytic Enzymes in Elicitor-Treated Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. harvest.usask.ca [harvest.usask.ca]

- 12. researchgate.net [researchgate.net]

- 13. Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chemotaxis to aromatic and hydroaromatic acids: comparison of Bradyrhizobium japonicum and Rhizobium trifolii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (+)-Vestitol | C16H16O4 | CID 177149 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phytoestrogenic Potential of Isovestitol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan, belongs to the broad class of phytoestrogens—plant-derived compounds that exhibit estrogen-like biological activities. Due to their structural similarity to 17β-estradiol, phytoestrogens can interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways, presenting potential applications in hormone-dependent conditions. This technical guide provides a comprehensive overview of the methodologies used to characterize the phytoestrogenic activity of compounds like this compound. While specific quantitative data for this compound is limited in the current scientific literature, this document details the standard experimental protocols for assessing estrogen receptor binding, transcriptional activation, and effects on cell proliferation. Furthermore, it outlines the key signaling pathways implicated in phytoestrogen action and provides illustrative diagrams to facilitate understanding of these complex biological processes. The information presented herein serves as a foundational guide for researchers and drug development professionals interested in the evaluation and potential therapeutic application of this compound and other isoflavan phytoestrogens.

Introduction to this compound and Phytoestrogens

Phytoestrogens are a diverse group of non-steroidal plant compounds that can bind to estrogen receptors (ERs) and mimic or modulate the actions of endogenous estrogens.[1][2] These compounds are classified into several chemical classes, including isoflavones, lignans, coumestans, and stilbenes. This compound (7,4'-dihydroxy-2'-methoxyisoflavan) is an isoflavan, a subclass of isoflavonoids.[3] The structural resemblance of these molecules to 17β-estradiol allows them to interact with ERα and ERβ, the two main subtypes of estrogen receptors, thereby initiating a cascade of cellular events.[2]

The interest in phytoestrogens stems from epidemiological observations linking diets rich in these compounds to a lower incidence of certain hormone-dependent cancers, cardiovascular diseases, and menopausal symptoms.[1][2] However, the biological effects of phytoestrogens are complex, as they can act as either estrogen agonists or antagonists depending on the target tissue, the concentration of endogenous estrogens, and the relative expression levels of ERα and ERβ.[4]

This guide focuses on the experimental framework for characterizing the biological activities of this compound as a phytoestrogen.

Assessment of Estrogenic Activity: Experimental Protocols

A thorough evaluation of a compound's phytoestrogenic potential involves a battery of in vitro assays to determine its interaction with estrogen receptors and its functional consequences on cellular processes.

Estrogen Receptor Binding Affinity

Competitive binding assays are employed to determine the affinity of a test compound for ERα and ERβ. This assay measures the ability of the compound to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the receptor.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

-

Preparation of Receptor Source: Estrogen receptors can be obtained from various sources, including rat uterine cytosol or recombinant human ERα and ERβ proteins.

-

Incubation: A constant concentration of the radiolabeled estradiol and the receptor are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Separation of Bound and Free Ligand: After incubation, the receptor-ligand complexes are separated from the free radiolabeled estradiol. This is commonly achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal treatment.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled estradiol against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol.

Table 1: Illustrative Data Presentation for Estrogen Receptor Binding Affinity of this compound

| Compound | ERα IC50 (nM) | ERα RBA (%) | ERβ IC50 (nM) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |

| 17β-Estradiol | Value | 100 | Value | 100 | 1 |

| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |

| Reference Phytoestrogen (e.g., Genistein) | Value | Value | Value | Value | Value |

Note: Specific quantitative data for this compound is not currently available in the cited literature. This table serves as a template for data presentation.

Transcriptional Activation of Estrogen Receptors

Reporter gene assays are functional assays used to measure the ability of a compound to activate estrogen receptors and induce the transcription of estrogen-responsive genes.

Experimental Protocol: Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: A suitable cell line that is responsive to estrogens (e.g., MCF-7 breast cancer cells or HeLa cells) is used. These cells are transiently or stably transfected with two plasmids: an estrogen receptor expression vector (for either ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene, such as luciferase.

-

Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a positive control (17β-estradiol).

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfection with a second reporter plasmid). The data is then plotted as luciferase activity versus the logarithm of the compound concentration to generate a dose-response curve. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from this curve.

Table 2: Illustrative Data Presentation for Transcriptional Activation by this compound

| Compound | ERα EC50 (nM) | ERα Efficacy (% of E2 max) | ERβ EC50 (nM) | ERβ Efficacy (% of E2 max) |

| 17β-Estradiol | Value | 100 | Value | 100 |

| This compound | Not Available | Not Available | Not Available | Not Available |

| Reference Phytoestrogen (e.g., Genistein) | Value | Value | Value | Value |

Note: Specific quantitative data for this compound is not currently available in the cited literature. This table serves as a template for data presentation.

Effects on Cell Proliferation

The effect of phytoestrogens on the proliferation of estrogen-dependent cells, such as the MCF-7 breast cancer cell line, is a critical measure of their estrogenic or anti-estrogenic activity.

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in a suitable culture medium.

-

Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound), a positive control (17β-estradiol), and a negative control (vehicle).

-

Incubation: The cells are incubated for a period of several days (e.g., 3-6 days).

-

MTT Addition and Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The data is plotted as a percentage of cell viability relative to the control against the logarithm of the compound concentration. From this, the EC50 (for proliferative effects) or IC50 (for inhibitory effects) can be determined.

Table 3: Illustrative Data Presentation for the Effect of this compound on MCF-7 Cell Proliferation

| Compound | Effect on Proliferation | EC50/IC50 (µM) |

| 17β-Estradiol | Proliferative | Value |

| This compound | Not Available | Not Available |

| Reference Phytoestrogen (e.g., Genistein) | Biphasic (Proliferative at low conc., Inhibitory at high conc.) | EC50 (proliferative) / IC50 (inhibitory) |

Note: Specific quantitative data for this compound is not currently available in the cited literature. This table serves as a template for data presentation.

Signaling Pathways in Phytoestrogen Action

The biological effects of this compound as a phytoestrogen are mediated through the activation of complex signaling pathways, primarily initiated by its binding to estrogen receptors.

Classical Genomic Signaling Pathway

The canonical pathway of estrogen action involves the binding of the ligand to ERs in the nucleus. This leads to a conformational change in the receptor, its dimerization, and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activators or co-repressors, leading to the modulation of gene transcription.[5] Phytoestrogens like this compound can initiate this pathway, leading to the expression of estrogen-responsive genes such as pS2 (TFF1).[6]

Classical Genomic Estrogen Signaling Pathway.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens and phytoestrogens can elicit rapid, non-genomic effects. These are initiated by a subpopulation of ERs located at the cell membrane or in the cytoplasm. Activation of these receptors can lead to the rapid activation of various kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[7][8] These pathways can, in turn, influence cell proliferation, survival, and other cellular processes. The activation of these pathways can be assessed by techniques such as Western blotting to detect the phosphorylation of key signaling proteins.

Non-Genomic Estrogen Signaling Pathways.

Structure-Activity Relationships of Isoflavans

The estrogenic activity of isoflavonoids is closely linked to their chemical structure. Key structural features that contribute to ER binding and activation include:

-

A phenolic hydroxyl group: A hydroxyl group on the aromatic ring is crucial for hydrogen bonding with amino acid residues in the ligand-binding pocket of the estrogen receptor, mimicking the A-ring of estradiol.[9]

-

The distance between two hydroxyl groups: The optimal distance between two hydroxyl groups at opposite ends of the molecule contributes to high-affinity binding.

-

The overall shape of the molecule: The three-dimensional structure of the isoflavan backbone influences how it fits into the ligand-binding pocket of the ERs.

This compound possesses two hydroxyl groups and a methoxy group. The presence and position of these functional groups will determine its specific binding affinity and selectivity for ERα and ERβ. Structure-activity relationship studies of various isoflavonoids suggest that modifications to the basic isoflavan scaffold can significantly alter their estrogenic potency and receptor selectivity.[9]

Conclusion and Future Directions

This compound, as an isoflavan phytoestrogen, holds potential for modulating estrogen receptor signaling. While this guide provides a detailed framework for the experimental evaluation of its biological activities, a significant gap remains in the literature regarding specific quantitative data for this compound. Future research should focus on systematically characterizing the ER binding affinity, transcriptional activity, and effects on cell proliferation of this compound. Furthermore, elucidation of the specific signaling pathways modulated by this compound will be crucial for understanding its potential therapeutic applications and for developing it as a selective estrogen receptor modulator. The methodologies and illustrative data presented in this technical guide provide a clear roadmap for undertaking such investigations.

References

- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

- 3. Determination of the isoflavone composition and estrogenic activity of commercial dietary supplements based on soy or red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Classification and biological activity of phytoestrogens: A review | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Estrogenic activities of isoflavones and flavones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Isovestitol's Potential Mechanism of Action in Antioxidant Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with direct experimental data on the antioxidant mechanisms of isovestitol is limited. This document extrapolates potential mechanisms based on studies of structurally similar isoflavonoids, particularly isovitexin. The presented data and experimental protocols are derived from research on these related compounds and should be considered illustrative of the potential activities of this compound, pending direct experimental verification.

Introduction to this compound

This compound (7,4'-Dihydroxy-2'-methoxyisoflavan) is a member of the isoflavonoid class of polyphenolic compounds.[1] Isoflavonoids are recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.[2] The chemical structure of this compound, featuring hydroxyl groups on its phenolic rings, suggests a capacity for direct radical scavenging. Furthermore, as a member of the flavonoid family, it is hypothesized to modulate endogenous antioxidant defense systems through interaction with key cellular signaling pathways. This guide will explore the putative mechanisms by which this compound may exert its antioxidant effects, drawing parallels from closely related and well-studied isoflavonoids.

Core Antioxidant Mechanisms

The antioxidant action of isoflavonoids like this compound is typically twofold: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects via the upregulation of endogenous defense systems.

Direct Radical Scavenging

The phenolic hydroxyl groups in the structure of this compound are predicted to donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation. This direct antioxidant activity is a common feature of flavonoids.

Modulation of Endogenous Antioxidant Pathways

This compound is likely to influence cellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. The primary pathways implicated in the antioxidant response to flavonoids are the Nrf2-ARE, MAPK, and NF-κB signaling cascades.

Key Signaling Pathways in this compound's Putative Antioxidant Action

Based on studies of the structurally similar isoflavonoid, isovitexin, the following signaling pathways are likely to be modulated by this compound.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][5] This leads to the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6][7] Studies on isovitexin have demonstrated its ability to upregulate Nrf2 and HO-1 expression, suggesting a similar potential for this compound.[6]

Figure 1: Proposed Nrf2-ARE pathway activation by this compound.

MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are involved in cellular responses to stress, including inflammation and oxidative stress.[8] Overactivation of these pathways can lead to increased production of pro-inflammatory cytokines and contribute to oxidative damage. Research on isovitexin has shown that it can suppress the phosphorylation of JNK1/2, ERK1/2, and p38 in response to inflammatory stimuli, thereby reducing the downstream inflammatory cascade.[6][8]

NF-κB Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB).[8] Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS and COX-2, which can contribute to oxidative stress.[6][8] Isovitexin has been demonstrated to block IκBα phosphorylation and degradation, thus preventing NF-κB nuclear translocation.[6][8] This inhibitory effect on the NF-κB pathway is another mechanism by which this compound could mitigate oxidative stress.

Figure 2: Proposed inhibition of MAPK and NF-κB pathways by this compound.

Experimental Protocols for Assessing Antioxidant Activity

The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant potential of compounds like this compound.

DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

-

Include a control group with the solvent and DPPH solution only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

ABTS Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

-

Protocol:

-

Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

-

Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

-

Protocol:

-

Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

-

Add DCFH-DA to the wells and incubate.

-

Induce oxidative stress by adding a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time.

-

Quantify the CAA value based on the inhibition of fluorescence in the presence of the test compound.

-

Figure 3: General experimental workflow for assessing antioxidant activity.

Quantitative Data Summary (Based on Isovitexin Studies)

The following tables summarize quantitative data from studies on isovitexin, which may serve as a reference for the potential antioxidant efficacy of this compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Effects of Isovitexin

| Parameter | Cell Line | Treatment | Concentration | Effect |

| ROS Generation | RAW 264.7 | LPS-induced | 25, 50 µg/ml | Significant decrease in ROS |

| TNF-α Secretion | RAW 264.7 | LPS-induced | 25, 50 µg/ml | Significant decrease |

| IL-6 Secretion | RAW 264.7 | LPS-induced | 25, 50 µg/ml | Significant decrease |

| iNOS Expression | RAW 264.7 | LPS-induced | 25, 50 µg/ml | Inhibition |

| COX-2 Expression | RAW 264.7 | LPS-induced | 25, 50 µg/ml | Inhibition |

Data extracted from a study on lipopolysaccharide-induced acute lung injury.[6]

Table 2: In Vivo Antioxidant Effects of Isovitexin in a Mouse Model of Acute Lung Injury

| Parameter | Tissue | Treatment | Effect |

| Myeloperoxidase (MPO) | Lung | LPS-induced | Significant decrease |

| Malondialdehyde (MDA) | Lung | LPS-induced | Significant decrease |

| Glutathione (GSH) | Lung | LPS-induced | Significant increase |

| Superoxide Dismutase (SOD) | Lung | LPS-induced | Significant increase |

| Nrf2 Expression | Lung | LPS-induced | Significant increase |

| HO-1 Expression | Lung | LPS-induced | Significant increase |

Data extracted from a study on lipopolysaccharide-induced acute lung injury.[6]

Conclusion and Future Directions

While direct evidence is currently lacking for this compound, the available data on structurally similar isoflavonoids, such as isovitexin, strongly suggest that this compound possesses significant antioxidant potential. Its mechanism of action is likely to involve both direct radical scavenging and the modulation of key cellular signaling pathways, including the activation of the Nrf2-ARE pathway and the inhibition of the pro-inflammatory MAPK and NF-κB pathways.

For drug development professionals and researchers, this compound represents a promising candidate for further investigation. Future research should focus on:

-

Direct evaluation of this compound's antioxidant capacity using a battery of in vitro assays to determine its IC50 values for scavenging various free radicals.

-

Cell-based studies to confirm its ability to modulate the Nrf2, MAPK, and NF-κB pathways and to quantify its effects on the expression and activity of antioxidant enzymes.

-

In vivo studies in animal models of oxidative stress-related diseases to assess its bioavailability, efficacy, and safety profile.

A thorough investigation of this compound's specific mechanisms of action will be crucial in unlocking its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation.

References

- 1. This compound | C16H16O4 | CID 591830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7,2'-Dihydroxy-4',5'-dimethoxyisoflavone | 21533-90-4 | XD161575 [biosynth.com]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Isovestitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of isovestitol, an isoflavonoid with significant therapeutic potential. The information presented herein is curated from peer-reviewed scientific literature to support research and development endeavors in the field of inflammation.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its activity across different assays and inflammatory markers.

Table 1: Effect of (3S)-Vestitol on Nitric Oxide Production in LPS-Stimulated Peritoneal Macrophages

| Compound | Concentration (µM) | Inhibition of NO Release (%) | Cell Viability | Reference |

| (3S)-Vestitol | 0.55 | 60 | No alteration | [1] |

Table 2: Modulation of Cytokine and Gene Expression by (3S)-Vestitol in LPS-Stimulated Peritoneal Macrophages

| Target Molecule | Effect | Concentration (µM) | Reference |

| Cytokines | |||

| IL-1β | Diminished | 0.55 | [1] |

| IL-1α | Diminished | 0.55 | [1] |

| G-CSF | Diminished | 0.55 | [1] |

| IL-10 | Diminished | 0.55 | [1] |

| GM-CSF | Diminished | 0.55 | [1] |

| Gene Expression (Down-regulation) | |||

| Icam-1 | Reduced | 0.55 | [1] |

| Wnt5a | Reduced | 0.55 | [1] |

| Mmp7 | Reduced | 0.55 | [1] |

| Gene Expression (Up-regulation) | |||

| Socs3 | Increased | 0.55 | [1] |

| Dab2 | Increased | 0.55 | [1] |

| Apoe | Increased | 0.55 | [1] |

| Igf1 | Increased | 0.55 | [1] |

| Fgf10 | Increased | 0.55 | [1] |

Table 3: Effect of Vestitol on Chemokine Release from Macrophages

| Compound | Concentration (µM) | Effect on CXCL1/KC Release | Effect on CXCL2/MIP-2 Release | Reference |

| Vestitol | 1, 3, or 10 | Reduced | Reduced | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the cited literature for key in vitro experiments.

2.1. Cell Culture and Treatment

Peritoneal macrophages from C57BL/6 mice are collected and cultured. The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Following stimulation, the macrophages are treated with (3S)-vestitol at concentrations ranging from 0.37 to 0.59 µM for 48 hours.[1]

2.2. Nitric Oxide (NO) Quantification

The amount of nitric oxide released into the cell culture supernatant is measured to assess the anti-inflammatory effect of (3S)-vestitol. This is a common method to evaluate the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[1]

2.3. Macrophage Viability Assay

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the viability of the peritoneal macrophages is assessed after treatment with (3S)-vestitol.[1]

2.4. Cytokine Release Assay

The levels of 20 different cytokines in the cell culture supernatants are evaluated to determine the effect of (3S)-vestitol on the inflammatory signaling cascade. This provides a broad overview of the compound's immunomodulatory properties.[1]

2.5. Gene Expression Analysis

The transcription of several genes related to cytokine production and the inflammatory response is evaluated. This analysis helps to elucidate the molecular mechanisms underlying the anti-inflammatory effects of (3S)-vestitol.[1]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the in vitro experiments.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Caption: General experimental workflow for in vitro evaluation of this compound's anti-inflammatory properties.

Conclusion

The in vitro studies on this compound (specifically (3S)-vestitol) demonstrate its potent anti-inflammatory properties. It effectively reduces the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages.[1] Mechanistically, this compound appears to exert its effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1] The modulation of various inflammation-related genes further underscores its potential as a multi-target anti-inflammatory agent.[1] These findings provide a solid foundation for further preclinical and clinical development of this compound for the treatment of inflammatory diseases.

References

Potential Antidiabetic Effects of Isovestitol: A Technical Whitepaper for Researchers

Disclaimer: This document synthesizes the potential antidiabetic effects of Isovestitol based on available research on structurally related isoflavonoids and pterocarpans. Direct experimental data on this compound is limited; therefore, this whitepaper serves as a guide for future research and development.

Executive Summary

This compound, a naturally occurring isoflavan, presents a promising avenue for the development of novel antidiabetic therapeutics. As a member of the flavonoid family, its structural similarity to well-researched isoflavonoids and pterocarpans with demonstrated antidiabetic properties suggests a strong potential for similar efficacy. This technical guide provides an in-depth analysis of the plausible mechanisms of action, supported by preclinical data from related compounds, and detailed experimental protocols to facilitate further investigation into this compound's therapeutic utility. The primary proposed mechanisms include the modulation of key signaling pathways such as PI3K/Akt and AMPK, enhancement of insulin sensitivity, preservation of pancreatic β-cell function, and inhibition of carbohydrate-metabolizing enzymes. This whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and unlock the full potential of this compound in the management of diabetes mellitus.

Introduction to this compound

This compound, with the chemical formula C₁₆H₁₆O₄, is classified as an isoflavan, a subclass of flavonoids.[1] It is structurally related to other bioactive isoflavonoids and pterocarpans known for their diverse pharmacological activities. While direct and extensive research on the antidiabetic properties of this compound is not yet widely published, its chemical structure provides a strong rationale for investigating its potential in glucose homeostasis and insulin action. Some sources have indicated that it has been studied for its potential antioxidant, anti-inflammatory, and antidiabetic properties.[2] This document will, therefore, extrapolate from the established antidiabetic effects of its parent class, isoflavonoids, and structurally similar pterocarpans to build a comprehensive profile of its potential therapeutic effects.

Preclinical Evidence from Related Compounds

The antidiabetic potential of this compound can be inferred from in vitro and in vivo studies on isoflavonoids and pterocarpans. These studies highlight multiple mechanisms through which these compounds may exert their beneficial effects on glucose metabolism.

In Vitro Studies

In vitro assays with related compounds have demonstrated significant effects on key targets in diabetes pathophysiology.

Table 1: Summary of In Vitro Antidiabetic Activities of Related Flavonoids

| Compound/Extract | Assay | Target | Key Findings (IC₅₀/Effect) | Reference(s) |

| Daidzein | Enzyme Inhibition | α-glucosidase | IC₅₀: 0.048 mmol | [3] |

| Daidzein | Enzyme Inhibition | α-amylase | IC₅₀: 0.301 mmol | [3] |

| Purified Total Flavonoids (PTFW) from Willow Buds | Enzyme Inhibition | α-amylase | IC₅₀: 2.94 mg/mL | [4] |

| Purified Total Flavonoids (PTFW) from Willow Buds | Enzyme Inhibition | α-glucosidase | IC₅₀: 1.87 mg/mL | [4] |

| ψ-Baptigenin | Transcriptional Factor Assay | PPARγ Agonism | EC₅₀: 2.9 µM | [5] |

| Genistein | Pancreatic β-cell function | Insulin Secretion & Proliferation | Effective at <10 µM | [6][7] |

| Luteolin, Quercetin, Apigenin | Pancreatic β-cell protection | Cytokine-induced damage | Protection against cytotoxicity | [8] |

In Vivo Studies

Animal models of diabetes have provided crucial insights into the systemic effects of isoflavonoids and pterocarpans on glucose and lipid metabolism.

Table 2: Summary of In Vivo Antidiabetic Activities of Pterocarpan-Rich Extracts

| Animal Model | Treatment | Duration | Key Findings | Reference(s) |

| High-fat diet-induced type 2 diabetic mice | Pterocarpan-enriched soy leaf extract (0.56% w/w of diet) | Not specified | Significantly lower plasma glucose, HbA1c, and insulin levels. Increased pancreatic islet size. | [9][10][11] |

| Streptozotocin-induced diabetic rats | Genistein | Not specified | Improved islet morphology and increased insulin immunoreaction. Decreased β-cell loss and improved glucose and insulin levels. | [12] |

| Overweight and obese Korean subjects | Pterocarpan-high soybean leaf extract (2 g/day ) | 12 weeks | Significantly decreased HbA1c, plasma glucose, and HOMA-IR. | [2][13] |

Mechanisms of Antidiabetic Action

The antidiabetic effects of isoflavonoids, and by extension potentially this compound, are multifaceted, involving the modulation of critical signaling pathways that regulate glucose homeostasis.

Activation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial mediator of insulin signaling.[14][15] Upon insulin receptor activation, this pathway is stimulated, leading to the translocation of GLUT4 to the cell membrane, facilitating glucose uptake into muscle and adipose tissues.[15] Flavonoids have been shown to enhance the phosphorylation of key proteins in this pathway, thereby improving insulin sensitivity.[16]

Caption: PI3K/Akt signaling pathway and potential modulation by this compound.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor.[1] Its activation enhances glucose uptake in muscle and adipose tissue, and reduces hepatic glucose production.[17] Several flavonoids have been identified as AMPK activators, offering a promising therapeutic strategy for type 2 diabetes.[1][18]

Caption: AMPK signaling pathway and potential activation by this compound.

Modulation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.[19] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective insulin sensitizers.[19] Molecular docking studies have suggested that various flavonoids can bind to and activate PPARγ, indicating another potential mechanism for this compound's antidiabetic action.[19][20]

Protection of Pancreatic β-Cells

The preservation of pancreatic β-cell mass and function is critical in managing diabetes.[6] Flavonoids have been shown to protect β-cells from damage induced by cytokines and oxidative stress, potentially through the inhibition of NF-κB signaling and activation of the PI3K/Akt pathway.[8][16][21] They can also enhance glucose-stimulated insulin secretion.[6][7]

Detailed Experimental Protocols

To facilitate further research into the antidiabetic effects of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments, synthesized from established protocols for related compounds.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Induce differentiation two days post-confluence using a differentiation cocktail (e.g., dexamethasone, IBMX, and insulin) for 48 hours.

-

Maintain cells in DMEM with insulin for an additional 4-6 days to achieve mature adipocytes.[22]

-

-

Glucose Uptake Assay:

-

Starve differentiated adipocytes in serum-free medium for 2-4 hours.

-

Pre-incubate cells with this compound at various concentrations for 30-60 minutes.

-

Stimulate with insulin (e.g., 100 nM) for 30 minutes.

-

Add radioactively labeled 2-deoxy-D-glucose (e.g., [³H]-2-deoxyglucose) and incubate for 10-15 minutes.[23][24]

-

Wash cells with ice-cold PBS to stop glucose uptake.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize glucose uptake to total protein content.

-

Caption: Experimental workflow for in vitro glucose uptake assay.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used animal model to study type 1 and type 2 diabetes.

-

Animal Acclimatization:

-

House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.

-

-

Induction of Diabetes:

-

Type 1 Diabetes Model: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[25][26]

-

Type 2 Diabetes Model: Feed rats a high-fat diet for 2-8 weeks, followed by a lower dose of STZ (e.g., 25-35 mg/kg, i.p.) to induce insulin resistance and partial β-cell dysfunction.[25][26]

-

-

Confirmation of Diabetes:

-

Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection.

-

Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.[26]

-

-

Treatment Protocol:

-

Divide diabetic rats into groups: diabetic control, this compound-treated groups (various doses), and a positive control group (e.g., metformin).

-

Administer this compound orally via gavage daily for a specified period (e.g., 4-8 weeks).

-

-

Monitoring and Endpoint Analysis:

-

Monitor body weight, food and water intake, and fasting blood glucose levels regularly.

-

At the end of the study, collect blood samples for analysis of HbA1c, insulin, and lipid profiles.

-

Harvest pancreas for histological and immunohistochemical analysis of islet morphology and insulin expression.

-

Collect other tissues (liver, muscle, adipose) for molecular analysis of signaling pathways.

-

Molecular Docking with PPARγ

This in silico method can predict the binding affinity and interaction of this compound with PPARγ.

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of human PPARγ from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and adding polar hydrogens.

-

Generate the 3D structure of this compound and optimize its geometry.

-

-

Molecular Docking Simulation:

-

Analysis of Interactions:

-

Visualize the docked complex using software like PyMOL or Discovery Studio.

-

Analyze the interactions between this compound and the amino acid residues in the PPARγ binding pocket (e.g., hydrogen bonds, hydrophobic interactions).

-

Conclusion and Future Directions

While direct experimental evidence for the antidiabetic effects of this compound is still emerging, the substantial body of research on structurally related isoflavonoids and pterocarpans provides a strong foundation for its investigation as a potential therapeutic agent. The plausible mechanisms of action, including the modulation of the PI3K/Akt and AMPK signaling pathways, PPARγ agonism, and protection of pancreatic β-cells, highlight its potential to address multiple facets of diabetes pathophysiology.

Future research should focus on:

-

In vitro validation: Conducting the detailed experimental protocols outlined in this whitepaper to confirm the effects of this compound on glucose uptake, enzyme inhibition, and cell signaling.

-

In vivo efficacy: Evaluating the antidiabetic effects of this compound in established animal models of type 1 and type 2 diabetes to determine its impact on glycemic control, insulin sensitivity, and long-term complications.

-

Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its toxicological profile.

-

Clinical trials: If preclinical data are promising, advancing this compound to human clinical trials to assess its safety and efficacy in patients with diabetes.

The exploration of this compound represents a valuable opportunity to develop a novel, natural-product-based therapeutic for the management of diabetes mellitus. This technical guide serves as a roadmap for the scientific community to embark on this promising area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. Beneficial Effects of Pterocarpan-High Soybean Leaf Extract on Metabolic Syndrome in Overweight and Obese Korean Subjects: Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying its effects on pancreatic β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids protect against cytokine-induced pancreatic beta-cell damage through suppression of nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pterocarpan-enriched soy leaf extract ameliorates insulin sensitivity and pancreatic β-cell proliferation in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pterocarpan-Enriched Soy Leaf Extract Ameliorates Insulin Sensitivity and Pancreatic β-Cell Proliferation in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of genistein, a natural soy isoflavone, on pancreatic β-cells of streptozotocin-induced diabetic rats: Histological and immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. cusabio.com [cusabio.com]

- 16. Flavonoids for preserving pancreatic beta cell survival and function: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 18. doaj.org [doaj.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. jabonline.in [jabonline.in]

- 24. An In Vitro Model to Probe the Regulation of Adipocyte Differentiation under Hyperglycemia [e-dmj.org]

- 25. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isovestitol in Cancer Cell Proliferation: A Review of Current Research

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: While the initial inquiry focused on isovestitol, a comprehensive literature search revealed a scarcity of specific data regarding its direct role in cancer cell line proliferation. The available research predominantly centers on a similarly named compound, isoespintanol . This document will summarize the current scientific understanding of isoespintanol's effects on cancer cells, presenting the available quantitative data, experimental methodologies, and proposed mechanisms of action. It is crucial to note that this compound, a flavonoid, and isoespintanol, a monoterpene, are distinct chemical entities.

Introduction to Isoespintanol and Its Anticancer Potential

Isoespintanol is a monoterpene that has demonstrated cytotoxic effects against various human tumor cell lines.[1][2] Research suggests that its anticancer activity stems from its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis.[2] This technical guide will synthesize the existing data on isoespintanol's impact on cancer cell lines, providing a resource for researchers and professionals in the field of oncology drug development.

Quantitative Analysis of Cytotoxic Activity

The inhibitory effect of isoespintanol on the proliferation of various cancer cell lines has been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for isoespintanol across a panel of human cancer cell lines and a non-tumor cell line.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 52.39 ± 3.20 |

| A549 | Lung Cancer | 59.70 ± 2.74 |

| DU145 | Prostate Cancer | 47.84 ± 3.52 |

| A2780 | Ovarian Cancer | 42.15 ± 1.39 |

| A2780-cis | Cisplatin-Resistant Ovarian Cancer | 60.35 ± 8.4 |

| MRC-5 | Non-Tumor Lung Fibroblast | 39.95 ± 3.76 |

| Table 1: IC50 values of isoespintanol on various human cancer cell lines and a non-tumor cell line. Data sourced from a study by Semantic Scholar.[1] |

Experimental Protocols

The evaluation of isoespintanol's anticancer effects has primarily involved cell viability and proliferation assays. The following sections detail the methodologies for the key experiments cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of isoespintanol and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of isoespintanol.

Colony Formation Assay for Proliferation

The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells. This assay determines the effectiveness of cytotoxic agents on cell proliferation and survival.

Protocol:

-

Cell Seeding: A single-cell suspension is prepared, and a specific number of cells are seeded into multi-well plates.

-

Treatment: Cells are treated with different concentrations of isoespintanol.

-

Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation.

-

Fixation and Staining: The colonies are fixed with a solution such as methanol or a mixture of methanol and acetic acid, and then stained with a dye like crystal violet to make them visible.

-

Colony Counting: The number of colonies in each well is counted manually or using an automated colony counter.

-

Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of isoespintanol on the cells' ability to proliferate and form colonies.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the anticancer effects of isoespintanol are not yet fully elucidated. However, existing research suggests that its primary modes of action involve the induction of apoptosis and the inhibition of cell proliferation.[2]

Induction of Apoptosis

Studies have shown that isoespintanol treatment leads to morphological changes in cancer cells consistent with apoptosis.[2] While the specific signaling cascade has not been fully mapped out for cancer cells, research in other cell types suggests that isoespintanol can induce mitochondrial dysfunction, which is a key event in the intrinsic pathway of apoptosis.[3]

Inhibition of Cell Proliferation

The reduction in colony formation observed in the presence of isoespintanol indicates a direct inhibitory effect on cancer cell proliferation.[2] The underlying signaling pathways that are disrupted by isoespintanol to halt cell cycle progression are yet to be identified and represent an important area for future research.

The following diagram illustrates a general experimental workflow for assessing the impact of a compound like isoespintanol on cancer cell proliferation.

Conclusion and Future Directions

The available evidence indicates that isoespintanol possesses cytotoxic and antiproliferative properties against a range of human cancer cell lines. Its ability to induce apoptosis, potentially through mitochondrial-mediated pathways, makes it a compound of interest for further investigation in cancer therapy.

Future research should focus on:

-

Elucidating the specific signaling pathways modulated by isoespintanol that lead to apoptosis and cell cycle arrest in cancer cells.

-

Investigating the in vivo efficacy of isoespintanol in preclinical animal models of cancer.

-

Exploring potential synergistic effects of isoespintanol with existing chemotherapeutic agents.

-

Conducting studies on this compound to determine if it shares similar anticancer properties and to delineate its specific mechanisms of action.

A deeper understanding of the molecular targets of these compounds will be crucial for their potential development as novel anticancer agents.

References

An In-depth Technical Guide to Isovestitol (C₁₆H₁₆O₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction